3-((2-Methylbenzyl)thio)propanal

Catalog No.
S14090224
CAS No.
M.F
C11H14OS
M. Wt
194.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((2-Methylbenzyl)thio)propanal

Product Name

3-((2-Methylbenzyl)thio)propanal

IUPAC Name

3-[(2-methylphenyl)methylsulfanyl]propanal

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

InChI

InChI=1S/C11H14OS/c1-10-5-2-3-6-11(10)9-13-8-4-7-12/h2-3,5-7H,4,8-9H2,1H3

InChI Key

YGJUJOUWRAWDRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSCCC=O

3-((2-Methylbenzyl)thio)propanal is an organic compound characterized by the presence of a propanal group (an aldehyde) attached to a thioether moiety, specifically a 2-methylbenzyl group. Its molecular formula is C12_{12}H14_{14}OS, indicating it contains carbon, hydrogen, oxygen, and sulfur. The compound's structure features a central propanal chain with a sulfur atom bonded to a benzyl ring that is further substituted with a methyl group. This structural arrangement contributes to its unique chemical properties and potential applications in various fields.

3-((2-Methylbenzyl)thio)propanal can undergo several chemical transformations:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids or further oxidized to sulfoxides and sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The thioether group can participate in nucleophilic substitution reactions, allowing the replacement of the sulfur-containing moiety with other nucleophiles under basic conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential utility as an intermediate in the synthesis of more complex molecules.

Research on 3-((2-Methylbenzyl)thio)propanal has indicated potential biological activities. Compounds with similar structures have been studied for their interactions with various biological targets, including enzymes and receptors. For instance, thioether compounds are known for their ability to modulate biological pathways due to their reactivity and ability to form stable complexes with biomolecules. Specific studies have shown that related thioether compounds exhibit antimicrobial properties and potential anticancer activity, suggesting that 3-((2-Methylbenzyl)thio)propanal may also possess similar bioactive characteristics.

The synthesis of 3-((2-Methylbenzyl)thio)propanal can be achieved through several methods:

  • Nucleophilic Substitution: One common method involves the reaction of 2-methylbenzyl chloride with thiopropanal in the presence of a strong base like sodium hydroxide. This reaction facilitates the substitution of the chloride ion by the thiol group.
  • Catalytic Methods: Catalysts can enhance reaction efficiency, particularly in industrial settings where continuous flow reactors may be used to optimize yield and purity.
  • Oxidative Methods: Starting from simpler thioethers or aldehydes, oxidative methods can be employed to introduce functional groups or modify existing ones.

These synthetic routes provide flexibility in producing the compound for research and industrial applications.

3-((2-Methylbenzyl)thio)propanal finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceuticals: The compound is investigated for its potential therapeutic properties, particularly in drug development targeting specific diseases.
  • Material Science: It may be utilized in creating specialty chemicals or materials due to its unique chemical properties.

Interaction studies involving 3-((2-Methylbenzyl)thio)propanal focus on its binding affinity and reactivity with biological macromolecules. Research suggests that compounds with similar structures may interact with proteins and enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 3-((2-Methylbenzyl)thio)propanal, each exhibiting unique properties:

Compound NameStructure TypeNotable Properties
3-((3-Methylbenzyl)thio)propanalThioether with propanalSimilar reactivity; potential for biological activity
3-(Methylthio)propanalThioether without aromatic ringSimpler structure; used in various syntheses
BenzylthioacetaldehydeThioether with aldehydeKnown for antimicrobial properties

These compounds are compared based on their structural features, reactivity, and biological activities, highlighting how variations in substituents affect their uniqueness and applications.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

194.07653624 g/mol

Monoisotopic Mass

194.07653624 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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